Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis.
Anisomycin is a natural product found in Streptomyces hygrospinosus and Streptomyces with data available.
An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
Anisomycin
CAS No.: 22862-76-6
Cat. No.: VC21537520
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 22862-76-6 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.30 g/mol |
IUPAC Name | [4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
Standard InChI | InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 |
Standard InChI Key | YKJYKKNCCRKFSL-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O |
Canonical SMILES | CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Appearance | Solid powder |
Boiling Point | 398.7±42.0 °C at 760 mmHg |
Melting Point | 140-141ºC |
Chemical Structure and Properties
Anisomycin is a pyrrolidine-based compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . Its stereochemistry is defined as (2S,3R,4R)-configuration, critical for its biological activity . The structure includes a pyrrolidine ring substituted with a p-methoxybenzyl group at position 2, a hydroxyl group at position 4, and an acetyl group at position 3 .
Key Structural Features
Component | Description |
---|---|
Pyrrolidine ring | Core bicyclic structure |
p-Methoxybenzyl group | Substituent at position 2 |
3-Acetyl group | Acetylated hydroxyl at position 3 |
4-Hydroxyl group | Free hydroxyl at position 4 |
This configuration enables anisomycin to bind specifically to eukaryotic ribosomes, a mechanism central to its protein synthesis inhibition .
Biosynthesis and Precursor Pathways
Anisomycin is biosynthesized by Streptomyces species through a pathway involving amino acid precursors. Early studies by Butler (1974) identified key contributors:
-
Tyrosine: Provides the p-methoxybenzyl moiety via methylation by S-adenosylmethionine (SAM) .
-
Glycine/Acetate: Supply carbons for positions 4 and 5 of the pyrrolidine ring .
-
Methionine: Facilitates methoxy group formation via SAM-dependent methylation .
Biosynthetic Steps
-
Pyrrolidine Ring Formation: Derived from tyrosine and glycine/acetate precursors.
-
Methylation: SAM-mediated addition of the methoxy group to the aromatic ring.
-
Acetylation: Final step involves acetyl-CoA transfer to the C-3 hydroxyl group .
Deacetylanisomycin, an intermediate, accumulates early in fermentation, suggesting acetylation is a terminal modification .
Pharmacological Mechanisms
Inhibition of Protein and DNA Synthesis
Anisomycin binds to the peptidyl transferase center of the 80S ribosome, disrupting peptide bond formation and halting translation elongation . At concentrations inhibiting 95% of protein synthesis, partial DNA synthesis inhibition is observed, likely due to ribosomal stress-induced secondary effects .
Modulation of Stress-Activated Kinases
Anisomycin activates p38 MAP kinase and other stress pathways, influencing cellular survival or apoptosis. In cortical neurons, it reduces p38 phosphorylation while enhancing ERK activity, balancing pro-survival and pro-death signals .
MAP Kinase Modulation
Kinase | Effect of Anisomycin | Context |
---|---|---|
p38 | ↓ Phosphorylation | Neuroprotection in hypoxia |
ERK | ↑ Phosphorylation | Enhanced neuronal survival |
JNK | No significant change | Cortical neurons |
Therapeutic Applications in Oncology
Acute Myeloid Leukemia (AML)
Anisomycin shows promise in pediatric AML, particularly for FLT3-ITD mutation carriers. Key findings:
-
Cytotoxicity: Induces apoptosis in AML cell lines and patient-derived progenitor cells, sparing normal counterparts .
-
Mechanism: Inhibits mitochondrial complex I, reducing respiration and inducing oxidative stress. Resistance occurs in ρ⁰ cells lacking mitochondrial DNA .
-
Synergy: Enhances efficacy of standard AML therapies (e.g., cytarabine) in preclinical models .
AML Sensitivity Comparisons
Cell Type | Anisomycin IC₅₀ | Mechanism Insight |
---|---|---|
FLT3-ITD AML | Low | High mitochondrial biogenesis |
FLT3-WT AML | Higher | Lower mitochondrial reliance |
Normal Progenitor Cells | No toxicity | Selective targeting |
Neuroprotective Effects
In cortical neurons, low-dose anisomycin (50 ng/ml) protects against hypoxia and delta-opioid receptor inhibition by:
-
Reducing p38 Activity: Attenuates stress-induced injury.
Dose-Dependent Neuroprotection
Dose (ng/ml) | Effect on Hypoxia/Naltrindole Injury | ERK/p38 Balance |
---|---|---|
50 | Complete protection | ↑ ERK, ↓ p38 |
10,000 | Severe neuronal death | Toxicity |
Chemical Stability and Derivatives
Anisomycin’s stability under physiological conditions is critical for therapeutic applications. While direct data on stability is limited, its acetyl group is susceptible to hydrolysis, forming deacetylanisomycin. This intermediate retains partial activity but lacks the full potency of the parent compound .
Research Gaps and Future Directions
-
Optimization for AML Therapy:
-
Combination Regimens: Enhancing synergy with FLT3 inhibitors.
-
Mitochondrial Targeting: Exploiting complex I vulnerabilities in FLT3-ITD AML.
-
-
Neurological Applications:
-
Memory Pharmacology:
-
Mechanistic Studies: Elucidating roles in reconsolidation vs. consolidation.
-
Behavioral Models: Testing in PTSD or addiction paradigms.
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume